molecular formula C13H25N3O4 B3028117 N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide CAS No. 161358-46-9

N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide

Cat. No.: B3028117
CAS No.: 161358-46-9
M. Wt: 287.36 g/mol
InChI Key: CJNITEDCXIJQJY-UHFFFAOYSA-N
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Description

N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple acetyl and hydroxyethyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Mode of Action

The exact mode of action of ULTROXA® Poly(2-methyl-2-oxazoline) (n=approxIt is known that the compound’s structure allows for a high degree of functionalization . This means that the compound can interact with its targets in a variety of ways, leading to different outcomes depending on the specific target and the environmental context .

Biochemical Pathways

The biochemical pathways affected by ULTROXA® Poly(2-methyl-2-oxazoline) (n=approx. 100) are diverse. The compound’s ability to form a wide range of polymer architectures with a variety of end-groups suggests that it could influence multiple biochemical pathways

Pharmacokinetics

The pharmacokinetics of ULTROXA® Poly(2-methyl-2-oxazoline) (n=approx. 100) are influenced by its unique properties. The compound’s water-solubility suggests that it could have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide typically involves multiple steps, starting with the reaction of ethylenediamine with acetic anhydride to introduce acetyl groups. This is followed by the reaction with 2-hydroxyethylamine to incorporate hydroxyethyl groups. The final step involves methylation to obtain the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide is unique due to its specific combination of acetyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4/c1-11(18)14(4)5-6-15(12(2)19)7-8-16(9-10-17)13(3)20/h17H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNITEDCXIJQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN(CCN(CCO)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
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N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
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N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide

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